![molecular formula C20H30O7 B12833546 (4R,4aS,6aR,8S,9R,11S,11aR,11bR)-8,11,11a-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyl-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12833546.png)
(4R,4aS,6aR,8S,9R,11S,11aR,11bR)-8,11,11a-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyl-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,4aS,6aR,8S,9R,11S,11aR,11bR)-8,11,11a-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyl-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid is a complex organic compound with a unique structure This compound is characterized by multiple hydroxyl groups, a carboxylic acid group, and a methanocyclohepta[a]naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aS,6aR,8S,9R,11S,11aR,11bR)-8,11,11a-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyl-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid typically involves multiple steps. These steps include the formation of the core structure, followed by the introduction of hydroxyl and carboxylic acid groups. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4R,4aS,6aR,8S,9R,11S,11aR,11bR)-8,11,11a-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyl-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound’s multiple hydroxyl groups and carboxylic acid group make it a potential candidate for studying enzyme interactions and metabolic pathways. It can also serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, the compound’s structure suggests potential therapeutic applications. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its complex structure allows for the creation of polymers and other materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (4R,4aS,6aR,8S,9R,11S,11aR,11bR)-8,11,11a-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyl-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s hydroxyl and carboxylic acid groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pathways involved in these interactions depend on the specific biological context and the presence of other molecules that can influence the compound’s behavior.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polyhydroxy carboxylic acids and methanocyclohepta[a]naphthalene derivatives. These compounds share structural features with (4R,4aS,6aR,8S,9R,11S,11aR,11bR)-8,11,11a-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyl-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid, such as multiple hydroxyl groups and a carboxylic acid group.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and its methanocyclohepta[a]naphthalene core. This unique structure allows for specific interactions with biological targets and the potential for diverse chemical transformations, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H30O7 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(1R,4S,5R,9R,10R,11S,13R,14S)-10,11,14-trihydroxy-14-(hydroxymethyl)-5,9-dimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H30O7/c1-16(15(24)25)5-3-6-17(2)12(16)4-7-18-9-11(8-13(22)20(17,18)27)19(26,10-21)14(18)23/h11-13,21-22,26-27H,3-10H2,1-2H3,(H,24,25)/t11-,12+,13-,16+,17+,18-,19+,20+/m0/s1 |
InChI Key |
DPPVSQWFKIAOLU-QONFGGHQSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2([C@H](C[C@@H](C3)[C@@](C4=O)(CO)O)O)O)C)C(=O)O |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2(C(CC(C3)C(C4=O)(CO)O)O)O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


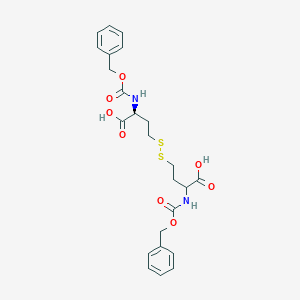
![1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B12833471.png)
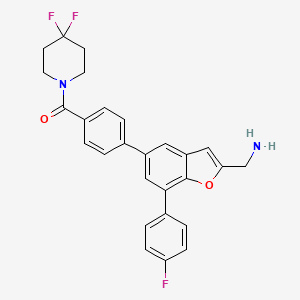
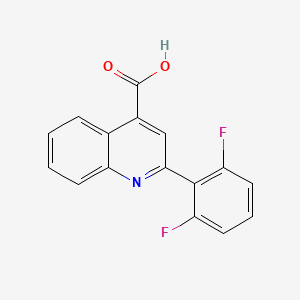
![3,8-Dichloropyrido[2,3-b]pyrazine](/img/structure/B12833477.png)
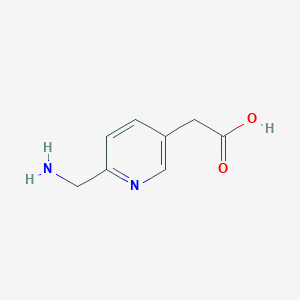
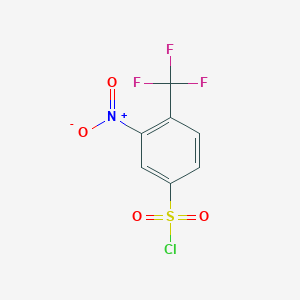
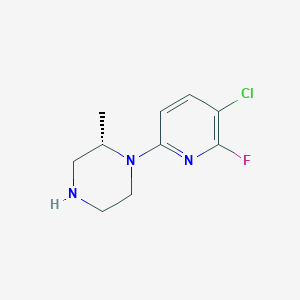
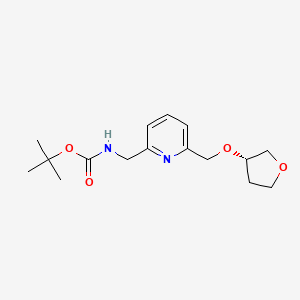
![2-[6-(Bis(Carboxymethyl)Amino)-5-[2-[6-(Bis(Carboxymethyl)Amino)-2,3-Difluorophenoxy]Ethoxy]-2-Benzofuran-1-Yl]-1,3-Oxazole-5-Carboxylic Acid](/img/structure/B12833510.png)

![N-Methyl-4-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12833516.png)
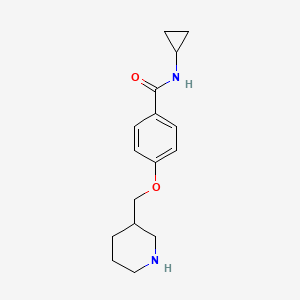
![2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol;methanesulfonic acid;dihydrate](/img/structure/B12833520.png)
